molecular formula C9H13N3O5 B13426459 4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one

4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one

Cat. No.: B13426459
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-JPCMASIJSA-N
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Description

4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one is a complex organic compound with significant applications in various fields, including pharmaceuticals and biochemistry. This compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable sugar derivative with a pyrimidine base under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include key biochemical processes like DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-imidazole-5-carboxamide
  • 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide

Uniqueness

Compared to similar compounds, 4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. These features include specific stereochemistry and functional groups that enhance its interaction with molecular targets .

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m0/s1

InChI Key

UHDGCWIWMRVCDJ-JPCMASIJSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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